molecular formula C18H20O2 B13885935 1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one

1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one

Cat. No.: B13885935
M. Wt: 268.3 g/mol
InChI Key: UXNHWHTXTODKPR-UHFFFAOYSA-N
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Description

1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propanone structure with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 4-benzyloxybenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with isobutylmagnesium chloride to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-phenyl)-2,2-dimethyl-propan-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-(4-Hydroxy-phenyl)-2,2-dimethyl-propan-1-one: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness

1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2,2-dimethyl-1-(4-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C18H20O2/c1-18(2,3)17(19)15-9-11-16(12-10-15)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

UXNHWHTXTODKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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